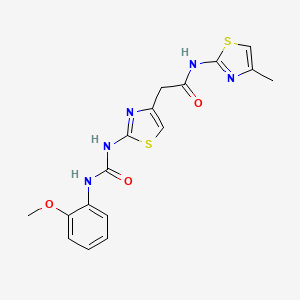

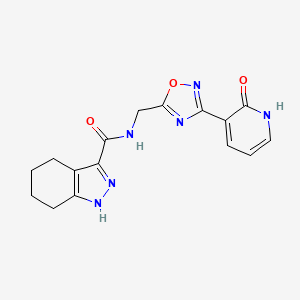

![molecular formula C14H11ClN4S B2996533 1-(3-氯苯基)-4-丙-2-烯基硫代吡唑并[3,4-d]嘧啶 CAS No. 893916-59-1](/img/structure/B2996533.png)

1-(3-氯苯基)-4-丙-2-烯基硫代吡唑并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods . One method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the use of glycosidic residues in the aldehyde, 1,3-dicarbonyl, or urea .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学研究应用

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The results showed that pyrazolo[3,4-d]pyrimidin-4-ol 3a bearing phenyl group at N-1 and p-C6H4 at C-6, and 4b with dinitrophenyl at N-1 and furanyl moiety at C-6 had better inhibitory activity against MCF-7 . These compounds can be considered as new candidates for further optimization as anticancer agents .

Free Radical Scavenging Activity

In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have also been studied for their free radical scavenging activity . This property could make them useful in the treatment of diseases where oxidative stress plays a significant role .

Inhibition of Key Enzymes

Pyrazolo[3,4-d]pyrimidines have been found to inhibit key enzymes involved in cancer progression . This includes enzymes like protein kinases, which play a crucial role in cell division and growth .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines have shown promising antitumor activity . They have been found to reduce cell division and/or induce apoptosis in tumor cells .

Synthesis of New Molecules

Pyrazolo[3,4-d]pyrimidines can be used in the synthesis of new molecules . This can lead to the development of new drugs with improved pharmacological properties .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrazolo[3,4-d]pyrimidines have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis and cell growth, and its inhibition can lead to the death of rapidly dividing cells, such as cancer cells .

作用机制

Target of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit various enzymes, including epidermal growth factor receptor tyrosine kinase (egfr-tk) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play crucial roles in cell growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

This inhibition disrupts the signals that stimulate the proliferation of malignant cells .

Biochemical Pathways

Pyrimidine derivatives are known to play a vital role in various biological procedures, including cancer pathogenesis . They are part of living organisms and are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Result of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit broad-spectrum cytotoxic activity against various cancer cell lines . For instance, some derivatives were found to induce cell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .

未来方向

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new derivatives with enhanced biological activity and minimal toxicity . There is also interest in exploring their potential antimicrobial properties, especially in the context of cancer treatment where vulnerability to bacterial infections increases .

属性

IUPAC Name |

1-(3-chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4S/c1-2-6-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-4-10(15)7-11/h2-5,7-9H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVPPRQHSKCXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

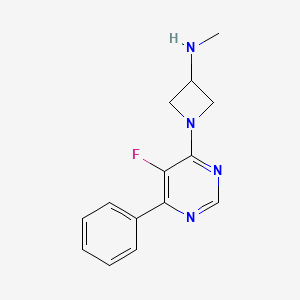

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)

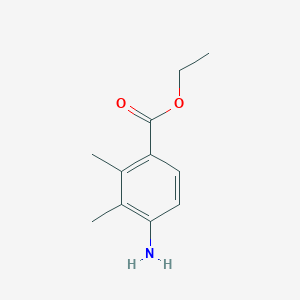

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

![4-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2996454.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)

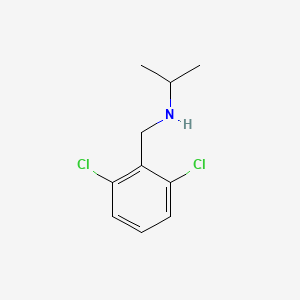

![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)

![Methyl 2-(5-methylisoxazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996465.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2996466.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)

![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)